5-Bromo-L-tryptophan

Beschreibung

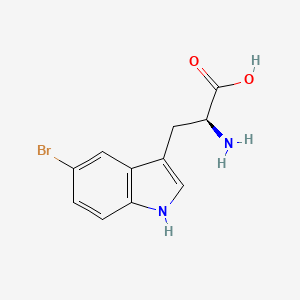

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315301 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25197-99-3 | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the chemical properties of 5-Bromo-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. Its unique chemical properties, stemming from the presence of a bromine atom on the indole ring, make it a valuable tool in neuroscience research, drug discovery, and peptide synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of this compound.

Chemical Properties

The introduction of a bromine atom at the 5-position of the indole ring of tryptophan significantly influences its physicochemical properties. These properties are crucial for its application in various research and development fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the L-isomer, other data points, such as the melting point, are reported for the racemic DL-mixture.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2][3] |

| Molecular Weight | 283.12 g/mol | [1][3][4] |

| Appearance | White to off-white or light beige crystalline powder | [5][6] |

| Melting Point | 264 °C (decomposes) (for DL-racemic mixture) | [4][6] |

| Solubility | Soluble in DMSO.[7] Limited solubility in water. | [7] |

| pKa | Data not available |

Spectral Properties

Spectral data is essential for the identification and characterization of this compound.

-

UV-Vis Spectroscopy: Due to the indole moiety, this compound exhibits characteristic ultraviolet absorbance. Specific absorbance maxima have not been detailed in the provided search results.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While detailed spectral assignments for this compound are not available in the provided results, the presence of the bromine atom would be expected to influence the chemical shifts of the aromatic protons on the indole ring compared to unsubstituted L-tryptophan.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound can be calculated from its molecular formula.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, general methodologies can be outlined based on established chemical and biochemical principles.

Synthesis of this compound

1. Chemical Synthesis:

A common approach for the synthesis of 5-substituted tryptophans involves the Fischer indole synthesis or other indole ring formation strategies starting from a brominated precursor. One patented method describes the synthesis of L-5-hydroxytryptophan starting from 5-bromoindole and 3-bromo-2-hydroxyimino-propionate, which undergoes a condensation reaction, reduction, and hydrolysis.[1] A similar strategy could likely be adapted for the synthesis of this compound.

2. Enzymatic Synthesis:

Biocatalytic methods offer a stereoselective route to this compound. Tryptophan synthase and its engineered variants have been shown to catalyze the synthesis of tryptophan analogs, including halogenated derivatives.[8][9]

-

General Enzymatic Synthesis Protocol Outline:

-

Enzyme Preparation: Expression and purification of a suitable tryptophan synthase enzyme, potentially a variant with enhanced activity towards 5-bromoindole.

-

Reaction Setup: A buffered aqueous solution containing 5-bromoindole, L-serine (as the amino acid donor), and pyridoxal phosphate (PLP) as a cofactor.

-

Incubation: The reaction mixture is incubated at an optimal temperature and pH for the enzyme's activity.

-

Monitoring: The progress of the reaction can be monitored by HPLC.

-

Purification: The product, this compound, is purified from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC.

-

Below is a DOT script for a generalized workflow for the enzymatic synthesis of this compound.

Analysis of this compound

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for the analysis and purification of amino acids and their derivatives.

-

General HPLC Protocol Outline:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, such as a mixture of the mobile phase.

-

Chromatographic System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole ring (e.g., around 280 nm) is suitable. Fluorescence detection can also be used for higher sensitivity.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

-

2. Mass Spectrometry (MS):

Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. It is often coupled with HPLC (LC-MS) for complex samples.

-

General LC-MS Protocol Outline:

-

Sample Introduction: The sample is introduced into the mass spectrometer via an HPLC system.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for amino acids.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

-

Data Analysis: The obtained mass spectrum is analyzed to confirm the identity of the compound.

-

Biological Significance and Applications

The primary biological role of this compound is as a synthetic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[7]

Role in the Serotonin Pathway

L-tryptophan is the natural precursor for the biosynthesis of serotonin. This pathway involves two key enzymatic steps. This compound can enter this pathway and be metabolized to 5-bromo-serotonin, although the efficiency of this conversion compared to the natural substrate may vary.

The diagram below, generated using DOT language, illustrates the serotonin synthesis pathway and the potential entry of this compound.

References

- 1. CN103554005A - Novel simple synthesis method of L-5-hydroxytryptophan - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-BROMO-DL-TRYPTOPHAN | 6548-09-0 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

5-Bromo-L-tryptophan synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-L-tryptophan

Introduction

This compound is a halogenated derivative of the essential amino acid L-tryptophan. Its unique bromine substitution makes it a valuable building block in peptide synthesis and a versatile tool in biochemical research and pharmaceutical development.[1] Researchers utilize this compound in studies related to neurotransmitter function, as it serves as a precursor to serotonin.[1] Its incorporation into peptide chains can enhance the pharmacological properties of therapeutic agents, particularly in the fields of neurology and psychiatry.[1][2] This guide provides a detailed overview of the primary synthesis and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into enzymatic, chemical, and fermentative methods. Each approach offers distinct advantages regarding stereoselectivity, yield, and scalability.

Enzymatic Synthesis

Enzymatic synthesis is a highly effective method for producing enantiomerically pure L-tryptophan analogs. The key enzyme used is tryptophan synthase (TrpS), a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the condensation of an indole derivative with L-serine.[3]

Core Reaction: The β-subunit of tryptophan synthase (TrpB) is responsible for the reaction between 5-bromoindole and L-serine to form this compound.[4]

Key Enzymes and Variants:

-

Tryptophan Synthase (TrpS): A heterotetramer (α₂β₂) found in organisms like Escherichia coli, it can synthesize L-tryptophan and its analogs.[5]

-

Engineered TrpB Subunits: To overcome the allosteric regulation by the α-subunit, engineered standalone TrpB subunits have been developed. A variant from Thermotoga maritima (TmTrpB) showed high activity for 5-bromoindole.[4] Directed evolution has further improved the catalytic efficiency and substrate scope of TrpB enzymes from sources like Pyrococcus furiosus.[3][6]

Quantitative Data for Enzymatic Synthesis

| Enzyme Variant | Substrate | Yield | Key Conditions | Reference |

| TmTrpBM145T N167D | 5-Bromoindole | 88% | pH 8, 75°C, 5% DMSO/H₂O | [4] |

| Pf5G8 | 5,6-Dichloroindole | Good | Not specified | [6] |

| Tm2F3 I184F | 5-Bromo-7-fluoroindole | Good | Not specified | [6] |

Experimental Protocol: Enzymatic Synthesis using TmTrpB [4]

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine phosphate buffer (pH 8.0), 5% DMSO, L-serine, 5-bromoindole, pyridoxal phosphate (PLP) cofactor, and the purified TmTrpB enzyme variant.

-

Incubation: Heat the reaction mixture to 75°C and maintain the temperature with stirring for the duration of the reaction (e.g., 12-24 hours).

-

Monitoring: Track the reaction progress by periodically taking aliquots and analyzing them using analytical RP-HPLC to monitor the consumption of 5-bromoindole and the formation of this compound.

-

Termination and Workup: Once the reaction reaches completion, terminate it by cooling and acidifying the mixture. The product can then be isolated through standard purification procedures.

Caption: General workflow for the enzymatic synthesis of this compound.

Chemical Synthesis

Several chemical routes have been developed, though they can sometimes require harsh conditions or multi-step processes.

-

Asymmetric Hydrogenation: Hruby and coworkers demonstrated a synthesis using the catalyst [((S,S)-Et-DuPHOS)-Rh]OTf for the hydrogenation of a precursor, achieving high yield and enantioselectivity.[4]

-

Palladium-Catalyzed Indole Synthesis: This method involves the reaction of o-iodoanilines with carbonyl compounds, where an intramolecular Heck-coupling of an in-situ formed enamine yields the indole ring.[4]

-

Friedel-Crafts Conjugate Addition: This approach can be used to form the tryptophan backbone by adding an indole nucleophile to a dehydroalanine derivative.[4]

Caption: Pd-catalyzed indole synthesis pathway, a route to substituted tryptophans.[4]

Fermentative Production

This method involves engineering a host microorganism, such as Corynebacterium glutamicum, to produce L-tryptophan and introducing the genes for halogenation.

Process Overview:

-

Strain Engineering: An L-tryptophan producing strain of C. glutamicum is engineered to express the genes for a FAD-dependent halogenase (e.g., RebH) and a flavin reductase (e.g., RebF).[7]

-

Fermentation: The recombinant strain is cultured in a medium containing glucose, an ammonium source, and sodium bromide.[7]

-

In-vivo Conversion: The host strain produces L-tryptophan, which is then brominated in-vivo by the expressed halogenase to yield brominated L-tryptophan.[7]

This approach provides a "green" alternative to chemical synthesis but can be limited by product toxicity to the host organism. For instance, the growth rate of C. glutamicum was halved at a 7-bromo-L-tryptophan concentration of 0.09 g/L.[7]

Purification of this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.

Crystallization

Crystallization is a primary method for purifying tryptophan and its derivatives from a fermentation broth or reaction mixture.[8]

-

pH-Shift Crystallization: Tryptophan solubility is highly dependent on pH, with a minimum at its isoelectric point (pI ≈ 5.89).[9] A common method involves dissolving the crude product in an acidic (pH < 2) or alkaline (pH 8-13) solution and then adjusting the pH to the isoelectric point to induce crystallization.[8][10]

-

Cooling Crystallization with Solvents: An alternative to pH shifts involves using specific alcohols (e.g., isopropanol) in a cooling process.[8] This method avoids the use of large quantities of corrosive acids and bases. A process using water-containing acetic acid has also been described, which can yield high-purity tryptophan without a neutralization step.[11][12]

Quantitative Data for Crystallization

| Method | Recovery/Yield | Purity | Key Conditions | Reference |

| Cooling Crystallization (Alcohol) | Up to 90% | Not specified | Isopropanol/water mixture, cooling | [8] |

| Acetic Acid Crystallization | 93.4% | 99.1% | Water-containing acetic acid, cooling to 20°C | [11] |

| Combined ED/RO | 60.4% | 98% | From crystallization wastewater | [13] |

Experimental Protocol: Recrystallization from Acetic Acid [11]

-

Dissolution: Add the crude this compound product to a mixture of acetic acid and water (e.g., 1:1 v/v).

-

Heating: Heat the mixture to 90°C with stirring to completely dissolve the solid.

-

Decolorization: Add a small amount of activated carbon (e.g., ~1% w/w) to the hot solution and continue heating for 30-60 minutes to adsorb colored impurities.

-

Filtration: Filter the hot solution to remove the activated carbon and any other insoluble materials.

-

Crystallization: Slowly cool the filtrate to a lower temperature (e.g., 5-20°C) to induce crystallization. Maintain at this temperature for several hours to maximize crystal formation.

-

Isolation: Collect the crystals by filtration.

-

Washing and Drying: Wash the collected crystals with cold water or an aqueous acetic acid solution and dry them under vacuum to obtain the purified product.

Chromatographic Methods

Chromatography is essential for achieving high purity and for analytical verification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common analytical technique for monitoring reaction progress and assessing final purity.[7][14] It can also be adapted for preparative-scale purification.

-

Column Chromatography: Reversed-phase column chromatography is used for the preparative isolation and purification of brominated tryptophans from complex mixtures like fermentation broths.[7]

Caption: A typical purification workflow combining crystallization and chromatography.

Conclusion

The synthesis and purification of this compound can be accomplished through various robust methods. Enzymatic synthesis, particularly with engineered tryptophan synthase variants, offers an excellent route to high-purity, stereospecific products with high yields. Chemical methods provide versatility but may lack the green credentials and stereoselectivity of biocatalysis. Purification is dominated by crystallization techniques, which are effective for bulk purification, often followed by chromatographic polishing to achieve the high purity (>99%) required for pharmaceutical and research applications. The choice of method will depend on the desired scale, purity requirements, and available resources.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]

- 8. tu-dortmund.de [tu-dortmund.de]

- 9. mdpi.com [mdpi.com]

- 10. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]

- 11. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

Spectroscopic Profile of 5-Bromo-L-tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromo-L-tryptophan, an invaluable tool for researchers, scientists, and drug development professionals. By detailing its unique spectral properties and the methodologies to ascertain them, this document serves as a critical resource for its application in protein structure and function analysis, and as a probe in various biological assays.

Core Spectroscopic Characteristics

This compound, a halogenated derivative of the essential amino acid L-tryptophan, exhibits distinct spectroscopic properties that make it a powerful probe in biochemical and biophysical research. The introduction of a bromine atom at the 5th position of the indole ring influences its electronic environment, leading to shifts in its absorption and emission spectra compared to native tryptophan.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2] |

| Molecular Weight | 283.12 g/mol | [1][2] |

| CAS Number | 25197-99-3 | [1] |

| Appearance | White to off-white powder | - |

| Melting Point | 264 °C (decomposes) | [3] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while data for the DL-racemic mixture is available, specific quantitative photophysical data for the pure L-isomer is not extensively documented in publicly available literature. For comparative purposes, data for L-tryptophan is also provided.

UV-Visible Absorption Spectroscopy

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |

| This compound | ~280-290 (estimated) | Data not available | - |

| L-tryptophan | 278 | 5,579 | 0.1 M Phosphate Buffer, pH 7 |

Note: The absorption maximum for this compound is expected to be slightly red-shifted compared to L-tryptophan due to the halogen substituent.

Fluorescence Spectroscopy

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| This compound | ~290-300 (estimated) | Blue-shifted vs. Trp | Data not available | - |

| L-tryptophan | 270 | ~350 | 0.12 | 0.1 M Phosphate Buffer, pH 7[4] |

Note: When incorporated into proteins, 5-bromotryptophan has been observed to cause a blue shift in the fluorescence emission maxima.[5] This sensitivity to the local environment makes it a useful probe for studying protein conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | Indole NH: ~10-11, Aromatic CH: ~7-8, α-CH: ~4, β-CH₂: ~3 | Shifts are dependent on solvent and pH. |

| ¹³C NMR | Indole C: ~100-140, Carbonyl C: ~170-180, α-C: ~55, β-C: ~28 |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its identity and isotopic distribution.

| Technique | Key Observation |

| Electrospray Ionization (ESI) | Detection of the protonated molecule [M+H]⁺ at m/z ~283.0 and 285.0, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Researchers should optimize these methods based on their specific instrumentation and experimental goals.

UV-Visible Absorption Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 7.0, or methanol). The final concentration for measurement should be in a range that provides an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the this compound solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[4]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by setting the emission monochromator to the estimated emission maximum and scanning a range of excitation wavelengths.

-

Record the emission spectrum by setting the excitation monochromator to the determined excitation maximum and scanning a range of emission wavelengths.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a standard with a known quantum yield (e.g., L-tryptophan).

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the spectrometer's sensitivity.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, which will be characteristic of a bromine-containing compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

References

- 1. This compound | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]

- 4. omlc.org [omlc.org]

- 5. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-L-tryptophan: A Technical Guide on its Potential Mechanism of Action in Neurological Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-L-tryptophan, an alpha-amino acid derivative found in marine organisms, is emerging as a compound of interest in neurological research.[1][2] While direct and extensive studies on its specific mechanism of action are limited, compelling evidence from structurally related compounds suggests its primary therapeutic potential lies in the modulation of the kynurenine pathway, a critical regulator of neuroinflammation. This technical guide synthesizes the current understanding of L-tryptophan metabolism and posits the most probable mechanism of action for this compound, providing a framework for future research and drug development.

Introduction: The Central Role of L-tryptophan Metabolism in Neurological Health

L-tryptophan, an essential amino acid, is metabolized in the body through two primary pathways with significant implications for neurological function: the serotonin pathway and the kynurenine pathway.[3][4]

-

The Serotonin Pathway: A minor but crucial metabolic route, this pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[3][5] Serotonin is integral to the regulation of mood, sleep, appetite, and cognitive functions.[6] The rate-limiting enzyme in this pathway is tryptophan hydroxylase.[3][5]

-

The Kynurenine Pathway: This is the major route of L-tryptophan catabolism, accounting for over 95% of its degradation.[7][8] This pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[9][10] The kynurenine pathway produces several neuroactive metabolites, some of which are neuroprotective (e.g., kynurenic acid), while others can be neurotoxic (e.g., quinolinic acid).[11][12]

An imbalance in these pathways, particularly an overactivation of the kynurenine pathway, is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders due to its role in neuroinflammation.[9][10][13]

Proposed Mechanism of Action: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The most promising hypothesis for the mechanism of action of this compound in neurological studies is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the initial and rate-limiting enzyme of the kynurenine pathway and is a key regulator of immune responses.[14][15] In the context of neurological disorders, the upregulation of IDO1 is associated with neuroinflammation.[9][10]

While direct evidence for this compound as an IDO1 inhibitor is still emerging, a structurally related compound, 5-bromo-brassinin, has been identified as a potent inhibitor of IDO1.[16] This suggests that the bromo-substitution on the tryptophan indole ring is a key feature for this inhibitory activity.

By inhibiting IDO1, this compound would be expected to:

-

Reduce the production of neurotoxic kynurenine pathway metabolites: This includes quinolinic acid, an NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death.[11]

-

Increase the availability of L-tryptophan for the serotonin pathway: By blocking the major catabolic route, more L-tryptophan could be shunted towards the synthesis of serotonin, potentially alleviating symptoms associated with serotonin deficiency, such as depression and anxiety.

-

Attenuate neuroinflammation: IDO1 is a key mediator of inflammation in the brain. Its inhibition would likely dampen the inflammatory cascade associated with many neurodegenerative diseases.[9][10]

Quantitative Data

Direct quantitative data for the binding affinity of this compound to IDO1 is not yet available in peer-reviewed literature. However, data for the related compound, 5-bromo-brassinin, provides a valuable reference point.

| Compound | Target | Assay Type | Ki (µM) | Cell-based EC50 (µM) | Reference |

| 5-Bromo-brassinin | Indoleamine 2,3-dioxygenase (IDO) | Cell-free enzyme assay | <35 | Not specified | [17] |

Experimental Protocols

Detailed experimental protocols for the in vivo administration of this compound in neurological models have not been extensively published. However, based on studies with L-tryptophan and other analogs, a general protocol can be outlined.

4.1. In Vivo Administration of Tryptophan Analogs in a Murine Model

-

Compound Preparation: this compound should be dissolved in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS). The concentration should be calculated based on the desired dosage and the average weight of the animals.

-

Animal Model: A relevant mouse model of a neurological disorder (e.g., experimental autoimmune encephalomyelitis for multiple sclerosis, or a lipopolysaccharide-induced neuroinflammation model) should be used.

-

Administration: The compound can be administered via intraperitoneal (i.p.) injection, oral gavage, or subcutaneous (s.c.) injection. The frequency and duration of administration will depend on the specific experimental design and the pharmacokinetic properties of the compound.

-

Dosage: Dosages for tryptophan analogs can vary widely. Based on studies with similar compounds, a starting dose in the range of 10-100 mg/kg could be considered, with dose-response studies being essential.

-

Outcome Measures:

-

Behavioral tests: To assess changes in motor function, cognition, and mood.

-

Biochemical analysis: Measurement of tryptophan, kynurenine, serotonin, and their metabolites in plasma and brain tissue using techniques like HPLC or mass spectrometry.

-

Immunohistochemistry: To evaluate neuroinflammation by staining for markers such as Iba1 (microglia) and GFAP (astrocytes) in brain sections.

-

Gene expression analysis: RT-qPCR to measure the expression of IDO1 and inflammatory cytokines in the brain.

-

Visualizations

Tryptophan Metabolic Pathways

Caption: Overview of the major tryptophan metabolic pathways.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for in vivo efficacy evaluation.

Conclusion and Future Directions

While the direct study of this compound in neurological disorders is in its nascent stages, the available evidence strongly suggests a mechanism of action centered on the inhibition of IDO1. This positions this compound as a promising candidate for further investigation as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.

Future research should focus on:

-

Directly quantifying the inhibitory activity of this compound on IDO1.

-

Conducting in vivo studies to confirm its efficacy in relevant animal models of neurological diseases.

-

Investigating its pharmacokinetic and pharmacodynamic properties to determine optimal dosing and administration routes.

-

Exploring its effects on the serotonin pathway in vivo.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential translation into a novel therapeutic for a range of debilitating neurological conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of 5-Bromo-L-tryptophan in Serotonin Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a valuable and versatile tool in the field of serotonin pathway research. While not a direct modulator of serotonin synthesis, its unique chemical properties make it an important precursor and building block for the development of novel pharmacological agents targeting the serotonergic system. This technical guide provides an in-depth overview of the multifaceted role of this compound, detailing its applications in the synthesis of serotonin receptor ligands, its incorporation into bioactive peptides, and its utility in metabolic studies. This document summarizes key quantitative data, provides illustrative experimental workflows, and outlines the significance of this compound in advancing our understanding of serotonin-related neurological and psychiatric disorders.

Introduction: The Serotonin Pathway and the Niche of this compound

The serotonin (5-hydroxytryptamine, 5-HT) pathway is a critical neuromodulatory system that plays a fundamental role in regulating a wide array of physiological processes, including mood, cognition, sleep, and appetite. Dysregulation of this pathway is implicated in numerous psychiatric and neurological disorders, making it a primary target for therapeutic intervention. The synthesis of serotonin begins with the dietary amino acid L-tryptophan, which is converted to 5-hydroxytryptophan (5-HTP) by the rate-limiting enzyme tryptophan hydroxylase (TPH), and subsequently to serotonin by aromatic L-amino acid decarboxylase.

This compound enters this landscape not as a direct mimetic or inhibitor of the natural substrate, but as a synthetic tool that leverages its bromine substitution to facilitate the creation of novel chemical entities with altered pharmacological profiles. Its applications are primarily centered on its use as a versatile building block in medicinal chemistry and as a probe in biochemical and metabolic investigations.

Applications of this compound in Serotonin Research

The utility of this compound in serotonin pathway research is diverse, spanning from the synthesis of novel receptor ligands to its incorporation into peptides with therapeutic potential.

Precursor for the Synthesis of Serotonin Receptor Ligands

This compound serves as a key starting material for the synthesis of various bioactive compounds, particularly ligands for serotonin receptors. The bromine atom provides a reactive handle for a variety of chemical modifications, allowing for the generation of diverse molecular scaffolds.

One notable application is in the synthesis of psilocin analogs. Psilocin, a potent psychedelic and a 5-HT2A receptor agonist, is a subject of intense research for its potential therapeutic effects in treating depression and other mental health disorders. The synthesis of analogs allows for the exploration of the structure-activity relationships at the 5-HT2A receptor and the development of compounds with improved therapeutic profiles and reduced hallucinogenic effects. For instance, 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a derivative of 5-bromotryptamine, has been synthesized and evaluated for its affinity towards various serotonin receptor subtypes.

Incorporation into Bioactive Peptides

The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful strategy for developing novel therapeutic agents with enhanced stability and unique biological activities. The brominated indole side chain can influence the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. While specific examples of peptides containing this compound with detailed functional data are emerging, the general principle is well-established in peptide chemistry. The bromine atom can also serve as a site for further chemical modifications, enabling the creation of peptide-drug conjugates.

Utility in Biochemical and Metabolic Studies

This compound is also employed in biochemical assays to investigate protein-protein interactions and enzyme activities. Its structural similarity to tryptophan allows it to be a substrate for certain enzymes, and its unique properties can be exploited for analytical purposes. For example, the enzymatic conversion of this compound to 5-bromoskatole by the enzyme SktA has been reported, providing insights into novel metabolic pathways.

Quantitative Data

While direct binding affinity data for this compound at key serotonin pathway targets such as tryptophan hydroxylase, the serotonin transporter (SERT), and serotonin receptors is not extensively documented in publicly available literature, data for its derivatives highlight the potential of this chemical scaffold.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT1A | High Affinity | [1] |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT1B/1D | High Affinity | [1] |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT2B | High Affinity | [1] |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT6 | High Affinity | [1] |

| 5-Bromo-N,N-dimethyltryptamine | 5-HT7 | High Affinity | [1] |

Table 1: Binding affinities of a this compound derivative to various serotonin receptor subtypes. "High Affinity" indicates a significant binding potential as reported in the cited literature, though specific Ki values were not provided in the snippet.

Experimental Protocols and Methodologies

The following sections provide generalized workflows and diagrams for key experimental procedures involving this compound and its derivatives.

Synthesis of Serotonin Receptor Ligands from this compound

A general workflow for the synthesis of a serotonin receptor ligand, such as a psilocin analog, from this compound is depicted below. This process typically involves decarboxylation to 5-bromotryptamine, followed by N-alkylation and other functional group manipulations.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

The incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS) follows a cyclical process of deprotection and coupling reactions.

Signaling Pathways and Logical Relationships

The ultimate goal of using this compound-derived compounds is to modulate the serotonin signaling pathway. The diagram below illustrates the canonical serotonin signaling cascade and indicates potential points of intervention for ligands developed from this compound.

Conclusion and Future Directions

This compound is a valuable tool for researchers in neuroscience and drug development. Its utility lies not in the direct modulation of the serotonin pathway, but in its role as a versatile synthetic precursor. The ability to introduce a bromine atom into the tryptophan scaffold opens up a wide range of chemical possibilities for creating novel serotonin receptor ligands and modified peptides. Future research will likely focus on the development of more efficient synthetic routes utilizing this compound and the detailed pharmacological characterization of the resulting compounds. As our understanding of the complexities of the serotonergic system grows, the demand for sophisticated chemical tools like this compound will undoubtedly increase, paving the way for the discovery of next-generation therapeutics for serotonin-related disorders.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 5-Bromo-L-tryptophan in Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is a compound of increasing interest in neuroscience research and pharmaceutical development.[1] Its structural similarity to tryptophan allows it to participate in key metabolic pathways, including the serotonin pathway, making it a valuable tool for studying mood regulation and developing novel therapeutics for neurological disorders. However, the successful application of this compound in experimental and formulation settings is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous buffer systems.

This technical guide provides a comprehensive overview of the factors influencing the solubility and stability of this compound. It offers detailed experimental protocols for researchers to characterize this molecule in various buffer systems and presents a framework for interpreting the resulting data.

Core Concepts: Solubility and Stability of Tryptophan Analogs

The physicochemical behavior of this compound is largely governed by the functional groups present in its structure: the carboxylic acid, the primary amine, and the brominated indole ring. Its solubility and stability are therefore highly sensitive to the pH, composition, and temperature of the surrounding buffer.

pH-Dependent Solubility

Like its parent compound L-tryptophan, this compound is an amphoteric molecule, capable of existing as a cation, zwitterion, or anion depending on the pH of the solution. The solubility of amino acids is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[2][3] At pH values below the pI, the amino group is protonated, leading to a net positive charge and increased solubility in acidic buffers. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, resulting in a net negative charge and enhanced solubility in alkaline buffers.[2][3]

Factors Influencing Stability

The stability of this compound can be compromised by several factors, leading to the formation of degradation products that may be inactive, or worse, toxic. The indole ring of tryptophan and its derivatives is particularly susceptible to oxidation.[4][5] Key factors affecting stability include:

-

pH: Extreme pH conditions (both acidic and basic) can catalyze the degradation of tryptophan analogs.

-

Oxidizing Agents: The presence of reactive oxygen species (ROS) can lead to the oxidation of the indole ring.[4][5]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation.

-

Temperature: Elevated temperatures can accelerate degradation kinetics.

-

Buffer Components: Certain buffer species may interact with this compound and influence its stability.

Data Presentation: Solubility and Stability Profiles

Table 1: Solubility of this compound in Various Buffers at Different pH Values and Temperatures

| Buffer System (e.g., 50 mM) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Citrate | 3.0 | 25 | User-defined | User-defined |

| Phosphate | 7.4 | 25 | User-defined | User-defined |

| Tris-HCl | 8.0 | 25 | User-defined | User-defined |

| Citrate | 3.0 | 4 | User-defined | User-defined |

| Phosphate | 7.4 | 4 | User-defined | User-defined |

| Tris-HCl | 8.0 | 4 | User-defined | User-defined |

Table 2: Stability of this compound in a Representative Buffer Under Stressed Conditions

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100 | - |

| 24 | User-defined | User-defined | |

| 48 | User-defined | User-defined | |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 0 | 100 | - |

| 24 | User-defined | User-defined | |

| 48 | User-defined | User-defined | |

| Oxidation (3% H₂O₂, RT) | 0 | 100 | - |

| 24 | User-defined | User-defined | |

| 48 | User-defined | User-defined | |

| Photostability (ICH Q1B), RT | 0 | 100 | - |

| 24 | User-defined | User-defined | |

| 48 | User-defined | User-defined |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in various buffer systems.

Protocol 1: Determination of Equilibrium Solubility

This protocol is based on the static equilibrium method, a common technique for determining the solubility of solid compounds in a liquid.

Materials:

-

This compound (solid)

-

Buffers of interest (e.g., citrate, phosphate, Tris-HCl) at various pH values

-

Calibrated pH meter

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 4°C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials. Allow the excess solid to settle.

-

Withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 280 nm).

-

Inject the prepared samples and a series of known concentration standards to generate a calibration curve.

-

-

Data Analysis:

-

Quantify the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the solubility in mg/mL or molarity, taking into account the dilution factor.

-

Protocol 2: Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8]

Materials:

-

Stock solution of this compound in a chosen buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Thermostatically controlled water bath or oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acid and base-stressed samples before dilution.

-

Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method, preferably with a DAD or MS detector to identify and characterize degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Identify and quantify the major degradation products. Mass spectrometry can be used to elucidate the structures of unknown degradation products.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for conducting forced degradation studies on this compound.

Caption: Potential degradation pathways for this compound under stress conditions.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and drug development. While specific data for this compound is limited, the principles governing the behavior of L-tryptophan and other amino acids provide a strong foundation for its characterization. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to inform the selection of appropriate buffer systems, optimize formulation strategies, and ensure the integrity and reliability of their experimental results. The systematic approach presented here will empower scientists to confidently navigate the formulation landscape of this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of 5-Bromo-L-tryptophan: A Technical Guide for Researchers

An In-depth Examination of a Tryptophan Analog with Emerging Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, is emerging as a compound of significant interest in biomedical research and drug development. Its structural similarity to L-tryptophan allows it to interact with key metabolic pathways, offering potential therapeutic applications in oncology and neuroscience. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Biological Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The primary mechanism through which this compound is thought to exert its biological effects is through the competitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In various pathological conditions, particularly cancer, the upregulation of IDO1 by tumor cells leads to a depletion of tryptophan in the tumor microenvironment and an accumulation of immunosuppressive kynurenine metabolites. This process facilitates tumor immune evasion by suppressing the proliferation and function of effector T cells.

By acting as a competitive inhibitor of IDO1, this compound can block the degradation of tryptophan, thereby restoring T-cell function and enhancing anti-tumor immunity. While direct inhibitory constants for this compound are not widely published, studies on structurally related brominated indole compounds, such as 5-Br-brassinin, have demonstrated potent IDO1 inhibitory activity.

Tryptophan Metabolism: A Tale of Two Pathways

Tryptophan serves as a crucial precursor for two major metabolic pathways with distinct physiological outcomes: the kynurenine pathway and the serotonin pathway. The activity of this compound is intrinsically linked to the modulation of these pathways.

The Kynurenine Pathway

Under normal physiological conditions, the majority of free tryptophan is metabolized via the kynurenine pathway. This pathway is initiated by the enzymes IDO1 or Tryptophan 2,3-dioxygenase (TDO). The resulting metabolites, collectively known as kynurenines, are involved in regulating immune responses and neurotransmission. In the context of cancer, the overactivation of this pathway via IDO1 upregulation is a key mechanism of immune escape.

The Serotonin Pathway

A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in mood regulation, sleep, and appetite. This conversion is initiated by the enzyme tryptophan hydroxylase (TPH). As a tryptophan analog, this compound has the potential to interfere with serotonin synthesis, a prospect that warrants further investigation for its neurological implications.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, data from related compounds and general assays provide a framework for understanding its potential potency.

Table 1: IDO1 Inhibition Data for a Related Brominated Compound

| Compound | Target | Assay Type | Value | Reference |

| 5-Br-brassinin | IDO1 | Enzymatic Inhibition | Ki = 24.5 µM | [1] |

| 5-Br-brassinin | Human IDO1 (in COS-1 cells) | Cell-based | EC50 = 24.0 µM | [1] |

| 5-Br-brassinin | Mouse IDO1 (in COS-1 cells) | Cell-based | EC50 = 26.1 µM | [1] |

Note: The data presented for 5-Br-brassinin suggests that bromination at the 5-position of an indole-containing structure can confer IDO1 inhibitory activity in the micromolar range. Further studies are required to determine the precise inhibitory constants for this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro IDO1 Inhibition Assay (Enzymatic)

This protocol is designed to determine the direct inhibitory effect of this compound on purified IDO1 enzyme activity.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 490 nm. The absorbance is proportional to the amount of kynurenine produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Kynurenine Production Assay

This protocol assesses the ability of this compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)

-

Complete cell culture medium

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

This compound

-

Reagents for kynurenine measurement as in Protocol 1

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing varying concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the colorimetric method described in Protocol 1 (steps 7-11).

-

Calculate the percentage of inhibition of kynurenine production and determine the EC50 value.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxic (cell-killing) effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of cancer immunotherapy. Its potential to inhibit IDO1 and modulate the tumor microenvironment warrants extensive further investigation. Future research should focus on:

-

Quantitative Biology: Determining the precise Ki and IC50 values of this compound for IDO1 and its selectivity over other enzymes like TDO and IDO2.

-

Cellular Mechanisms: Elucidating the downstream effects of this compound on T-cell activation, cytokine production, and apoptosis in cancer cells.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

-

Neurological Effects: Investigating the impact of this compound on the serotonin pathway and its potential applications or side effects related to the central nervous system.

The comprehensive data and protocols provided in this guide aim to equip researchers with the necessary tools to advance our understanding of this compound and unlock its full therapeutic potential.

References

5-Bromo-L-tryptophan: A Technical Guide for Biochemical Research

For Immediate Release

A Comprehensive Review of 5-Bromo-L-tryptophan and its Applications in Biochemical Research and Drug Development

This technical guide provides an in-depth overview of this compound (5-Br-Trp), a halogenated derivative of the essential amino acid L-tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its biochemical applications, mechanisms of action, and relevant experimental protocols.

Introduction

This compound is an analog of L-tryptophan where a bromine atom is substituted at the 5th position of the indole ring. This modification confers unique chemical properties that make it a valuable tool in various research areas.[1] It serves as a versatile building block in the synthesis of novel bioactive molecules and therapeutic agents, particularly in neurology and psychiatry. Its applications range from studying neurotransmitter pathways to serving as an inhibitor of key metabolic enzymes and a structural probe in peptide synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [2] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 283.12 g/mol | [2] |

| CAS Number | 25197-99-3 | [2] |

| Appearance | White to light beige powder | [3] |

| Melting Point | 264 °C (decomposes) |

Core Applications in Biochemical Research

The utility of this compound stems from its ability to mimic and compete with endogenous L-tryptophan, thereby modulating critical biological pathways.

-

Neuroscience Research : As a structural analog of the serotonin precursor, 5-Br-Trp is employed to study serotonin (5-HT) synthesis and its associated neurological pathways. Its ability to interact with enzymes in this pathway provides insights into mood disorders and potential therapeutic interventions.

-

Enzyme Inhibition : 5-Br-Trp and its derivatives are known to inhibit key enzymes involved in tryptophan metabolism. This includes Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine pathway with implications for immune response and cancer.

-

Drug Development : The incorporation of 5-Br-Trp into peptide chains can enhance the pharmacological properties of peptide-based therapeutics. The bromine atom can lead to improved binding affinities and stability, making it a valuable component in the development of drugs for neurological disorders and oncology.[4]

-

Antisickling Agent : 5-Bromotryptophan has been identified as a potent inhibitor of hemoglobin S (HbS) gelation, a key pathological event in sickle cell anemia. This makes it and its dipeptide derivatives lead compounds for the development of potential treatments for this disease.

Quantitative Data on Biological Activity

While specific enzyme inhibition constants (Kᵢ, IC₅₀) for this compound are not extensively documented in publicly available literature, its significant biological effects have been quantified in other contexts.

Table 2: Summary of Quantitative Biological Data

| Compound/Derivative | Target/Application | Observation | Potency/Value | Reference |

| 5-Bromotryptophan (5-BrTrp) | Hemoglobin S Gelation | Inhibition of polymerization | Most potent amino acid derivative reported in the literature | |

| 5-BrTrp-5-BrTrp (Dipeptide) | Hemoglobin S Gelation | Enhanced inhibition of polymerization | 5.9 times the activity of Tryptophan | |

| 5-Br-brassinin | Indoleamine 2,3-dioxygenase 1 (IDO1) | Competitive Inhibition | Kᵢ = 24.5 µM |

Note: Data for 5-Br-brassinin is included to provide context for the inhibitory potential of the 5-bromoindole scaffold against IDO1.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by acting as a competitive substrate or inhibitor in pathways involving L-tryptophan.

Inhibition of the Serotonin Synthesis Pathway

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin. The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by Tryptophan Hydroxylase (TPH). Due to its structural similarity, this compound can act as a competitive inhibitor of TPH, competing with L-tryptophan for the enzyme's active site and thereby reducing the overall rate of serotonin synthesis.

Caption: Competitive inhibition of Tryptophan Hydroxylase (TPH) by this compound.

Inhibition of the Kynurenine Pathway

Indoleamine 2,3-dioxygenase (IDO1) is the initial and rate-limiting enzyme in the kynurenine pathway, which catabolizes tryptophan. This pathway is crucial for immune regulation, and its upregulation in cancer cells helps them evade the immune system. Tryptophan analogs, including derivatives of 5-Br-Trp, can inhibit IDO1, blocking tryptophan depletion and the production of immunosuppressive metabolites, thereby restoring T-cell function.

References

- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-DL-tryptophan, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 5-Bromo-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing protein structure and function, as well as for the development of novel protein-based therapeutics. 5-Bromo-L-tryptophan (5-Br-Trp) is a tryptophan analog that can be incorporated into proteins to serve as a spectroscopic probe, a heavy atom for X-ray crystallography, and a precursor for further chemical modification. This document provides a detailed protocol for the site-specific incorporation of 5-Br-Trp into a target protein expressed in Escherichia coli using the amber stop codon suppression method. This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 5-Br-Trp and does not cross-react with the host's translational machinery.

Principle of the Method

The site-specific incorporation of 5-Br-Trp is achieved by repurposing the UAG (amber) stop codon. An orthogonal aminoacyl-tRNA synthetase, which specifically recognizes 5-Br-Trp, charges a cognate suppressor tRNA that has an anticodon (CUA) complementary to the UAG codon. When this orthogonal pair is expressed in E. coli along with the target protein containing a UAG codon at the desired position, the ribosome incorporates 5-Br-Trp at that site instead of terminating translation. A designed yeast phenylalanyl-tRNA synthetase (yPheRS(T415G)) has been shown to activate 5-bromotryptophan.[1] This system allows for the production of recombinant proteins with a single or multiple 5-Br-Trp residues at precisely defined locations.

Experimental Workflow

The overall experimental workflow for the site-specific incorporation of this compound is depicted below.

References

Application Notes: 5-Bromo-L-tryptophan as a Fluorescent Probe for Elucidating Protein Structure and Function

References

- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Labeling Peptides with 5-Bromo-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of 5-Bromo-L-tryptophan into peptides and their subsequent use in research applications, particularly in studying protein-protein interactions through photocrosslinking.

Introduction

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful tool for probing biological systems. This compound (5-Br-Trp) is a photo-activatable amino acid analog that can be incorporated into peptides to serve as a photocrosslinker. Upon exposure to UV light, the bromo-tryptophan moiety can form a covalent bond with interacting molecules in close proximity, allowing for the capture and identification of binding partners. This technique is invaluable for mapping protein-protein interactions, identifying drug targets, and elucidating molecular mechanisms.

The primary method for incorporating this compound into a specific position within a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Section 1: Solid-Phase Peptide Synthesis of a this compound Containing Peptide

This section details the protocol for the manual synthesis of a model peptide containing this compound using Fmoc chemistry.

Experimental Workflow for SPPS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound labeled peptide.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide with the sequence H-Gly-Ala-Val-(5-Br-Trp)-Leu-Gly-OH on a 0.1 mmol scale using Wang resin.

Materials:

-

Wang Resin (pre-loaded with Fmoc-Gly, 0.1 mmol)

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

2,4,6-Collidine

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether (cold)

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Shaker/rocker for SPPS

-

HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Swelling:

-

Place the pre-loaded Wang resin (0.1 mmol) in the SPPS reaction vessel.

-

Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 10 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate tube, dissolve the next Fmoc-amino acid (0.4 mmol, 4 equivalents) and HCTU (0.39 mmol, 3.9 equivalents) in 5 mL of DMF.

-

Add 2,4,6-collidine (0.8 mmol, 8 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-